molecular formula C17H15N3O2 B7515963 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

Cat. No. B7515963
M. Wt: 293.32 g/mol
InChI Key: RIUSUMPENUPDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione, also known as DMQDI, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. DMQDI has shown promising results in various scientific research applications, including cancer treatment, neurodegenerative diseases, and inflammation. In

Mechanism of Action

1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione works by inhibiting the activity of certain enzymes, including topoisomerase and protein kinase C (PKC). Topoisomerase is an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase, 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione prevents cancer cells from dividing and growing. PKC is an enzyme that is involved in various signaling pathways in cells. By inhibiting PKC, 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione reduces inflammation and oxidative stress, which are common factors in various diseases.
Biochemical and Physiological Effects:
1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione has been shown to have various biochemical and physiological effects. It inhibits the activity of topoisomerase and PKC, as mentioned earlier. It also reduces the production of reactive oxygen species (ROS), which are harmful molecules that can damage cells and DNA. 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione also activates certain signaling pathways that are involved in cell survival and growth.

Advantages and Limitations for Lab Experiments

One advantage of using 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione in lab experiments is its high potency. It has been shown to be effective at low concentrations, which makes it a cost-effective option for research. 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione also has a relatively simple synthesis method, which makes it easy to produce in large quantities.
One limitation of using 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione in lab experiments is its low solubility in water. This can make it difficult to dissolve and administer in certain experiments. 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione also has a relatively short half-life, which means that it may not be effective for long-term treatments.

Future Directions

There are several future directions for 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione research. One area of interest is the development of 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione analogs, which may have improved solubility and potency. Another area of interest is the use of 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione in combination with other drugs or therapies, which may enhance its effectiveness. 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione may also have potential in the treatment of other diseases, such as autoimmune disorders and viral infections.
In conclusion, 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione is a promising compound that has shown potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an attractive option for further study. With continued research, 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione may prove to be a valuable tool in the fight against cancer, neurodegenerative diseases, and other illnesses.

Synthesis Methods

1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione can be synthesized through a multistep process, starting with the reaction of anthranilic acid with isobutyl chloroformate to form N-isobutyl anthranilic acid. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione. The final product can be purified through recrystallization or column chromatography.

Scientific Research Applications

1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are essential for cancer cell growth.
1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has been shown to reduce the accumulation of amyloid beta and tau proteins, which are associated with Alzheimer's disease. 1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione also protects neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases.

properties

IUPAC Name

1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-19-14-10-6-4-8-12(14)17(16(19)22)18-13-9-5-3-7-11(13)15(21)20(17)2/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSUMPENUPDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

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